Cas no 39971-86-3 (1H-Indole-1-propanamine,2,3-dimethyl-)
39971-86-3 structure
Product Name:1H-Indole-1-propanamine,2,3-dimethyl-
CAS-nummer:39971-86-3
MF:C13H18N2
MW:202.295423030853
CID:310773
PubChem ID:4961875
Update Time:2025-04-19
1H-Indole-1-propanamine,2,3-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-1-propanamine,2,3-dimethyl-
- 3-(2,3-dimethylindol-1-yl)propan-1-amine
- 1-(3-Aminopropyl)-2,3-dimethylindol
- 1-(3-Aminopropyl)-2,3-dimethylindole
- 1H-Indole-1-propanamine,2,3-dimethyl
- 3-(2,3-DIMETHYL-1H-INDOL-1-YL)PROPAN-1-AMINE
- 3-(2,3-dimethyl-indol-1-yl)-propylamine
- AKOS022795954
- DTXSID70406959
- 39971-86-3
- (R)-(+)-METHYLP-TOLYLSULFOXIDE
-
- Inchi: 1S/C13H18N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,8-9,14H2,1-2H3
- InChI-sleutel: ZUZXYHMKBKFVBR-UHFFFAOYSA-N
- LACHT: N1(CCCN)C(C)=C(C)C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 202.14700
- Monoisotopische massa: 203.154824
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 205
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 32.6
- XLogP3: 2.1
Experimentele eigenschappen
- Kookpunt: 362.1°Cat760mmHg
- Vlampunt: 172.8°C
- PSA: 30.95000
- LogboekP: 3.30720
1H-Indole-1-propanamine,2,3-dimethyl- Gerelateerde literatuur
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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